molecular formula C9H17ClN2O B6207426 (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride CAS No. 2703748-97-2

(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride

Cat. No. B6207426
CAS RN: 2703748-97-2
M. Wt: 204.7
InChI Key:
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Description

“(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride” is a chemical compound with a pyrrole core structure . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of amines with 1,4-diketones . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular formula of the compound is C15H19NO2 . It has an average mass of 245.317 Da and a monoisotopic mass of 245.141586 Da . The structure contains 3 defined stereocentres .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Future Directions

Pyrrole derivatives have a broad range of biological activities and display interesting skeletal diversity and complexity . They are considered a potential source of biologically active compounds . Therefore, future research could focus on exploring the biological activities of “(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride” and other pyrrole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a cyclic amine, followed by N-methylation and carboxamide formation. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Methylamine", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acetic anhydride in the presence of sodium hydroxide to form cyclopentadiene acetic anhydride adduct.", "Step 2: The adduct is then reacted with methylamine to form (2S,3aS)-N-methyl-octahydrocyclopenta[b]pyrrole.", "Step 3: The intermediate is then reacted with acetic anhydride and sodium hydroxide to form the N-acetyl derivative.", "Step 4: The N-acetyl derivative is then reacted with hydrochloric acid to form the hydrochloride salt of (2S,3aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride." ] }

CAS RN

2703748-97-2

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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